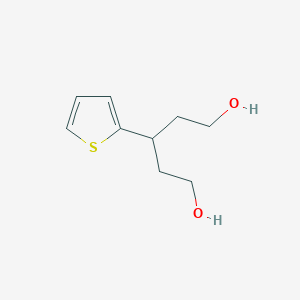

3-(2-Thienyl)pentane-1,5-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Thienyl)pentane-1,5-diol is a chemical compound with the molecular formula C9H14O2S . It has significant potential in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a pentane-1,5-diol . The exact conformation of the molecule is not specified in the available resources.Scientific Research Applications

UV and EB Curable Industry Applications

3-(2-Thienyl)pentane-1,5-diol: can be utilized in the synthesis of bio-based pentanediol diacrylate (PDDA), a renewable monomer for UV and electron beam (EB) curable products. PDDA serves as a potential eco-friendly alternative to oil-based acrylic monomers like hexanediol diacrylate (HDDA), commonly used in coatings, adhesives, and plastics. The use of PDDA could lead to significant cost savings and enhance the sustainability of UV/EB curable products .

Plasticizer for Cellulose Products and Adhesives

As a plasticizer, this compound can be added to cellulose products and adhesives to increase their flexibility and reduce brittleness. This application is crucial in creating more durable and long-lasting materials in various industrial and consumer products .

Brake Fluid Additive

In the automotive industry, This compound can be used as an additive in brake fluids. Its inclusion improves the thermal stability and viscosity properties of the brake fluid, ensuring better performance and safety in vehicle braking systems .

Intermediate for Resin and Emulsifying Agents

This diol is a key intermediate in the preparation of polyesters used as emulsifying agents and resin intermediates. These polyesters are essential in the production of various resins, which are then used in a wide range of applications, from coatings to packaging materials .

Percutaneous Absorption Enhancer in Pharmaceuticals

In pharmaceutical formulations, This compound can act as a percutaneous absorption enhancer. This means it can increase the efficiency of active substances being absorbed through the skin, making topical medications more effective .

Synthesis of Multifunctional Acrylic Monomers

The compound can be used to synthesize multifunctional acrylic monomers for energy cure formulations. These monomers are vital in reducing viscosity and increasing crosslink density in products, leading to improved performance in applications such as inkjet printing and adhesive formulations .

properties

IUPAC Name |

3-thiophen-2-ylpentane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBLONMRUIQSJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)

![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)